N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide
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Overview
Description
N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-C=N-NH-). The compound’s structure includes a benzohydrazide moiety linked to a propenylidene group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted benzohydrazide derivatives .
Scientific Research Applications
N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant effects .
Comparison with Similar Compounds
N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide can be compared with other similar compounds, such as:
- N’-[(E,2Z)-3-phenyl-2-propenylidene]benzohydrazide
- N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]benzohydrazide
- N’-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C17H16N2O |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C17H16N2O/c1-14(12-15-8-4-2-5-9-15)13-18-19-17(20)16-10-6-3-7-11-16/h2-13H,1H3,(H,19,20)/b14-12+,18-13+ |
InChI Key |
FDOQSNHPSDNSSO-FBRLRESOSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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